Cas no 119003-37-1 (3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide)

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused thienopyridine core with a carboxamide functional group. Its structural complexity and functionalization make it a valuable intermediate in pharmaceutical and agrochemical research. The presence of amino and carboxamide groups enhances its reactivity, enabling its use in the synthesis of biologically active molecules. The trimethyl substitution pattern contributes to improved stability and selectivity in derivatization reactions. This compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other therapeutic agents. Its well-defined structure and purity ensure consistent performance in synthetic applications.
3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide structure
119003-37-1 structure
Product Name:3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
CAS No:119003-37-1
MF:C11H13N3OS
MW:235.305420637131
MDL:MFCD00569871
CID:872067
Update Time:2026-04-29

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
    • 3-Amino-4,5,6-trimethyl-thieno<2,3-b>pyridin-2-carbonsaeureamid
    • 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide(SALTDATA: FREE)
    • MDL: MFCD00569871
    • Inchi: InChI=1S/C11H13N3OS/c1-4-5(2)7-8(12)9(10(13)15)16-11(7)14-6(4)3/h12H2,1-3H3,(H2,13,15)
    • InChI Key: WSQCQUQIQLFVKF-UHFFFAOYSA-N
    • SMILES: CC1=C(C)C2=C(N=C1C)SC(=C2N)C(=O)N

Computed Properties

  • Exact Mass: 235.07800
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 110.24000
  • LogP: 3.18410

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide Pricemore >>

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3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:119003-37-1)3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
Order Number:A1106013
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:44
Price ($):251.0
Email:sales@amadischem.com

Additional information on 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Introduction to 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 119003-37-1)

3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide (CAS No. 119003-37-1) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to the thienopyridine class, which is characterized by a fused thiophene and pyridine ring system. The presence of multiple substituents, including an amino group at the 3-position and methyl groups at the 4-, 5-, and 6-positions of the thiophene ring, contributes to its distinct chemical properties and reactivity.

The CAS number 119003-37-1 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature, patents, and regulatory submissions. The molecular structure of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide features a benzothiophene core with an additional pyridine ring fused at the 2-position. This arrangement creates a rigid scaffold that can interact with biological targets in specific ways, making it a promising candidate for drug discovery.

In recent years, there has been growing interest in thienopyridine derivatives due to their reported bioactivities across various therapeutic areas. The amino group at the 3-position of the thiophene ring is particularly noteworthy, as it can serve as a site for further functionalization or as a hydrogen bond acceptor in protein interactions. Additionally, the methyl groups at the 4-, 5-, and 6-positions contribute to steric hindrance and may influence the compound's solubility and metabolic stability.

One of the most compelling aspects of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is its potential application in the development of small-molecule inhibitors targeting enzymes or receptors involved in critical biological pathways. For instance, studies have suggested that thienopyridine derivatives may exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The unique structural features of this compound make it an attractive scaffold for medicinal chemists seeking to design novel therapeutics with improved selectivity and efficacy.

Recent advancements in computational chemistry and structure-based drug design have further enhanced our understanding of how 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide interacts with biological targets. Molecular docking simulations have revealed that this compound can bind to specific pockets on proteins with high affinity, suggesting its potential as a lead compound for further optimization. These findings align with broader trends in drug discovery where structure-based approaches are increasingly employed to accelerate the development of new molecular entities.

The synthesis of 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide presents both challenges and opportunities for synthetic chemists. The construction of the fused heterocyclic system requires careful selection of reaction conditions and reagents to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex thienopyridine derivatives more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have proven invaluable in constructing carbon-carbon bonds within these intricate frameworks.

From a pharmacological perspective,3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide exhibits promising preclinical activity in models of inflammation and neurodegeneration. Its ability to modulate key signaling pathways has led to investigations into its potential use as an anti-inflammatory agent or a neuroprotective compound. Additionally,CAS No. 119003-37-1 has been used as a reference compound in several research studies examining its interactions with biological targets at the molecular level.

The development of novel pharmaceuticals relies heavily on robust analytical techniques to characterize compounds like 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and purity. These analytical methods are essential for ensuring that compounds meet stringent quality standards before they can be advanced into clinical trials.

The future prospects for 3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide are bright given its unique structural features and reported bioactivities. Ongoing research aims to optimize its pharmacokinetic properties and explore new therapeutic applications through structure-based drug design principles. Collaborative efforts between academic researchers and industry scientists are likely to yield innovative derivatives with enhanced therapeutic potential.

In conclusion, CAS No. 119003-37-1 represents a significant advancement in the field of heterocyclic chemistry with potential implications for drug discovery across multiple therapeutic areas. Its complex molecular architecture,amino group,and methyl-substituted thiophene ring make it a versatile scaffold for medicinal chemists seeking to develop novel therapeutics targeting critical biological pathways.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:119003-37-1)3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide
A1106013
Purity:99%
Quantity:5g
Price ($):251.0
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